4'-(n-Propylthio)acetophenone
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Overview
Description
4’-(n-Propylthio)acetophenone is an organic compound belonging to the class of acetophenones It is characterized by the presence of a propylthio group attached to the para position of the phenyl ring of acetophenone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(n-Propylthio)acetophenone typically involves the introduction of a propylthio group to the acetophenone structure. One common method is the reaction of acetophenone with propylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Tetrahydrofuran or dimethylformamide
Catalyst: Magnesium chloride or palladium on carbon
Temperature: 60°C to 80°C
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: On an industrial scale, the production of 4’-(n-Propylthio)acetophenone may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as palladium on carbon, can facilitate the reaction under milder conditions and improve the overall process sustainability.
Chemical Reactions Analysis
Types of Reactions: 4’-(n-Propylthio)acetophenone undergoes various chemical reactions, including:
Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Nitric acid for nitration, bromine for bromination
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: 4’-(n-Propylthio)phenylethanol
Substitution: Nitro or halogenated derivatives of 4’-(n-Propylthio)acetophenone
Scientific Research Applications
4’-(n-Propylthio)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4’-(n-Propylthio)acetophenone involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt the cell membrane integrity of fungi, leading to cell death. The compound may also inhibit specific enzymes or pathways critical for the survival of microorganisms.
Comparison with Similar Compounds
4’-(n-Propylthio)acetophenone can be compared with other acetophenone derivatives, such as:
4’-Methylthioacetophenone: Similar structure but with a methylthio group instead of a propylthio group.
4’-Ethylthioacetophenone: Contains an ethylthio group, offering different reactivity and properties.
4’-Phenylthioacetophenone: Features a phenylthio group, which significantly alters its chemical behavior and applications.
Uniqueness: The presence of the propylthio group in 4’-(n-Propylthio)acetophenone imparts unique chemical properties, such as increased lipophilicity and distinct reactivity patterns, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(4-propylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-8-13-11-6-4-10(5-7-11)9(2)12/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOZDQSADYIDIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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